molecular formula C14H20N2O4S B2680001 ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-thiazole-4-carboxylate CAS No. 2095671-26-2

ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-thiazole-4-carboxylate

Cat. No.: B2680001
CAS No.: 2095671-26-2
M. Wt: 312.38
InChI Key: JGIAZWZHFJYYCY-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a 1,3-thiazole core substituted at position 4 with an ethyl carboxylate group and at position 2 with a Boc-protected azetidin-3-yl moiety. The tert-butoxycarbonyl (Boc) group on the azetidine nitrogen enhances steric protection of the amine, a common strategy in medicinal chemistry to improve stability and modulate reactivity . The ethyl ester at position 4 of the thiazole ring contributes to lipophilicity, which may influence bioavailability and metabolic stability.

Synthetic routes for related thiazole-azetidine hybrids often involve cyclization reactions, such as Hantzsch thiazole synthesis, or coupling of preformed azetidine and thiazole fragments . Crystallographic validation (e.g., via SHELX software ) and LCMS/HPLC analysis (e.g., m/z 732 [M+H]+ in Example 237 of EP 4 374 877 A2 ) are critical for structural confirmation and purity assessment.

Properties

IUPAC Name

ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-5-19-12(17)10-8-21-11(15-10)9-6-16(7-9)13(18)20-14(2,3)4/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIAZWZHFJYYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-thiazole-4-carboxylate typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced through a cyclization reaction involving a suitable thioamide and a haloketone.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine or thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-thiazole-4-carboxylate exhibit antimicrobial properties. A study demonstrated that thiazole derivatives possess significant antibacterial activity against various strains of bacteria, including resistant strains. This suggests potential applications in developing new antibiotics to combat bacterial infections .

Anticancer Properties

Thiazole derivatives have been investigated for their anticancer effects. This compound could serve as a lead compound for synthesizing new anticancer agents targeting specific cancer cell lines. In vitro studies have shown that thiazole-based compounds can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .

Intermediate in Organic Synthesis

This compound can be utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can yield various derivatives with potentially enhanced biological activities .

Case Study 1: Development of Antibacterial Agents

A recent patent (WO2017155765A1) discusses the synthesis of bicyclic aryl monobactam compounds derived from thiazole structures, emphasizing their efficacy against resistant bacterial strains. The study highlights how modifying the thiazole ring can lead to improved potency and selectivity against specific bacteria .

Case Study 2: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized several thiazole derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain modifications to the thiazole ring significantly enhanced anticancer activity, suggesting that this compound could be a valuable scaffold for further development in anticancer drug design .

Mechanism of Action

The mechanism of action of ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The azetidine and thiazole rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The ester group may also play a role in the compound’s bioavailability and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Selenium vs. Sulfur Substitution
  • Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate (): Replacing the thiazole sulfur with selenium increases molecular weight (Δ ~47 g/mol) and polarizability. Selenazoles often exhibit enhanced redox activity and altered pharmacokinetics due to selenium’s larger atomic radius and nucleophilicity. However, synthetic complexity and toxicity risks may limit their utility compared to thiazoles .
Thiazolidin-4-one and Azetidin-2-one Derivatives
  • Compounds like ethyl benzimidazole acetate derivatives () replace the thiazole with thiazolidin-4-one or azetidin-2-one cores. For example, azetidin-2-one (a β-lactam analog) introduces strain, enhancing reactivity toward nucleophiles .

Ester Group Variations

Compound Name Ester Group Key Properties Reference
Ethyl 2-[1-(Boc)azetidin-3-yl]-1,3-thiazole-4-carboxylate Ethyl Higher lipophilicity (logP ~2.5 estimated) vs. methyl analogs. Slower hydrolysis.
Methyl 2-{1-[(2-acetyl-1,3-thiazole-4-yl)carbonylamino]-2-(tosyloxy)ethyl}-... Methyl Increased metabolic lability due to smaller ester; faster in vivo hydrolysis.
Boc-TDAP-OMe (methyl ester) Methyl Improved water solubility (clogP ~1.8) but reduced membrane permeability.

Substituent Effects on the Azetidine Ring

  • Boc vs. Tosyl Protection: Boc-protected analogs (e.g., Boc-TSer(OBn)-OMe ) offer reversible amine protection under acidic conditions, ideal for stepwise synthesis. Tosyl (p-toluenesulfonyl) groups (e.g., methyl 2-{1-[(2-acetyl-1,3-thiazole-4-yl)carbonylamino]-2-(tosyloxy)ethyl}-... ) provide electron-withdrawing effects, stabilizing intermediates but requiring harsher deprotection conditions.
  • Fluorophenyl Substituents :
    Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate () introduces a fluorinated benzyl group, enhancing metabolic stability and π-stacking interactions in target binding .

Physicochemical and Pharmacokinetic Profiles

Property Ethyl 2-[1-(Boc)azetidin-3-yl]-1,3-thiazole-4-carboxylate Methyl Selenazole Analog () Tosyl-Substituted Analog ()
Molecular Weight (g/mol) ~352 (calculated) ~399 (estimated) ~568 (reported)
logP (estimated) 2.5 3.1 3.8
Stability Stable under neutral pH; Boc cleavage at pH <3. Oxidative degradation risk (Se) Sensitive to nucleophilic attack
Synthetic Yield 16–31% (similar Boc-thiazole systems) Not reported 16% (isolated)

Biological Activity

Ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-thiazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics:

  • Molecular Formula: C13_{13}H18_{18}N2_{2}O4_{4}S
  • Molar Mass: 286.35 g/mol
  • Density: 1.23 g/cm³ (predicted)

The compound's biological activity can be attributed to its structural features, including the thiazole ring and the azetidine moiety. These components are known to interact with various biological targets, influencing cellular pathways involved in growth and differentiation.

Key Biological Activities:

  • Antimicrobial Activity:
    • Thiazole derivatives often exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, although specific data on this compound is limited.
  • Cytotoxicity:
    • Similar compounds have shown cytotoxic effects against cancer cell lines. The mechanism is believed to involve the induction of apoptosis through mitochondrial pathways, although direct studies on this compound are needed for confirmation.
  • Enzyme Inhibition:
    • The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Research indicates that modifications in the azetidine structure can enhance enzyme binding affinity, potentially increasing its therapeutic efficacy.

Study 1: Anticancer Potential

A recent study evaluated a series of thiazole derivatives for their anticancer properties. It was found that compounds with similar structural features to this compound exhibited significant activity against various cancer cell lines, suggesting a potential role for this compound in cancer therapy .

Study 2: Antimicrobial Efficacy

In another investigation focusing on thiazole derivatives, compounds were screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. While specific data on this compound was not highlighted, related compounds demonstrated promising results, indicating that further exploration could yield useful insights into its efficacy .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential:

Compound NameBiological ActivityReference
Ethyl 2-(4-Chlorophenyl)amino-thiazoleInduces Oct3/4 expression in stem cells
Methyl 2-Amino-thiazole derivativesAnticancer and antimicrobial activity
Azetidine-based compoundsEnzyme inhibition and cytotoxicity

Q & A

What are the common synthetic routes for ethyl 2-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Protection of the azetidine nitrogen using tert-butyloxycarbonyl (Boc) anhydride under basic conditions (e.g., DMAP or TEA in THF) .
  • Step 2: Coupling the Boc-protected azetidine-3-yl moiety to a thiazole precursor. For example, ethyl 2-bromo-1,3-thiazole-4-carboxylate can undergo nucleophilic substitution with the azetidine derivative in the presence of a palladium catalyst .
  • Step 3: Deprotection (if required) using acidic conditions (e.g., HCl in dioxane) .

Optimization Strategies:

  • Use high-purity reagents to minimize side reactions.
  • Monitor reaction progress via LCMS (e.g., m/z 732 [M+H]+ as in ) to identify intermediates.
  • Adjust solvent polarity (e.g., DMF for coupling, dioxane for deprotection) to enhance solubility and reaction efficiency.

Example Reaction Conditions Table:

StepReagents/ConditionsYieldReference
1Boc₂O, DMAP, THF, RT, 12 h85-90%
2Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 24 h60-70%
34M HCl/dioxane, RT, 1 h95%

Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how should data discrepancies be resolved?

Methodological Answer:

  • 1H/13C NMR: Focus on diagnostic peaks:
    • Thiazole protons (δ 7.5–8.5 ppm for C-H) .
    • Boc group tert-butyl protons (δ 1.0–1.5 ppm) .
    • Azetidine ring protons (δ 3.0–4.0 ppm for N-CH₂) .
  • IR: Confirm Boc carbonyl (C=O stretch at ~1700 cm⁻¹) and ester groups (C-O at ~1250 cm⁻¹) .
  • HPLC/LCMS: Use C18 columns with TFA-modified mobile phases (retention time ~1.76 min as in ) .

Resolving Data Contradictions:

  • If NMR integration conflicts with expected ratios, verify sample purity via HPLC.
  • For ambiguous NOE correlations, use 2D NMR (e.g., HSQC, HMBC) to resolve stereochemical assignments .
  • Cross-validate crystallographic data (e.g., X-ray bond lengths) with computational models (DFT) to confirm conformations .

How can the puckering conformation of the azetidine ring be analyzed crystallographically, and what software tools are recommended?

Methodological Answer:

  • Cremer-Pople Parameters: Calculate puckering amplitude (θ) and phase angle (φ) using atomic coordinates from X-ray data. For azetidine, θ > 20° indicates significant non-planarity .
  • Software Workflow:
    • Solve structure using SHELXT (for initial phases) .
    • Refine with SHELXL (least-squares minimization against Fo²) .
    • Validate puckering via PLATON (ADDSYM routine to check for symmetry artifacts) .

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